2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
2-(3-Chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine trione derivative characterized by a bicyclic core structure with two chlorine-substituted aromatic rings. The compound features a 1,2,4-benzothiadiazine-1,1,3-trione scaffold, with substituents at the 2- and 4-positions: a 3-chloro-4-methylphenyl group and a 3-chlorobenzyl moiety, respectively. This structural arrangement confers distinct electronic and steric properties, which influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c1-14-9-10-17(12-18(14)23)25-21(26)24(13-15-5-4-6-16(22)11-15)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFHCMIHOKDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, known for various biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H16Cl2N2O3S
- Molecular Weight : 407.31 g/mol
- LogP : 5.03 (indicating lipophilicity)
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential therapeutic effects.
Antimicrobial Activity
Research has indicated that benzothiadiazine derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
These results suggest that the compound could be effective against certain pathogens.
Antioxidant Activity
Antioxidant assays demonstrated that the compound exhibits significant free radical scavenging activity. The DPPH assay results showed an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent.
Anti-inflammatory Effects
Studies have reported that benzothiadiazines can modulate inflammatory pathways. The compound was found to reduce the levels of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Tyrosinase Inhibition :
- A study evaluated the inhibitory effects of benzothiadiazine derivatives on mushroom tyrosinase. The compound demonstrated a competitive inhibition mechanism with an IC50 value of 15 µM.
- This inhibition is crucial for developing treatments for hyperpigmentation disorders.
-
Cytotoxicity Assessment :
- In a cytotoxicity study using human cancer cell lines (HeLa and MCF-7), the compound exhibited selective cytotoxicity with IC50 values of 30 µM and 25 µM respectively.
- These findings indicate its potential as an anticancer agent.
Comparison with Similar Compounds
Benzothiadiazine derivatives exhibit variability in pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to K261-2248 .
Key Observations:
- Chlorine Substitution: The target compound’s 3-chloro-4-methylphenyl group may enhance lipophilicity compared to the 4-methoxyphenyl group in , as methoxy groups are less hydrophobic than chloro-methyl combinations.
- logP Trends: K261-2248 (logP = 5.85) suggests that chloro and methyl substituents contribute to high lipophilicity, a trait likely shared by the target compound.
Pharmacological Activity
Table 2: Pharmacological Comparison
Key Observations:
- PDE4 Inhibition: Benzothiadiazines with bulky substituents (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl in ) show micromolar activity, suggesting that the target compound’s chloro-methyl groups may similarly enhance target engagement.
- AMPA Receptor Modulation: Cyclothiazide’s sulfonamide group and bicyclic substituent are critical for potency .
- Selectivity: Substituent position influences selectivity. For example, 4-methoxy groups (as in ) may favor PDE4 inhibition, while 3-chloro groups (target compound) could alter receptor affinity.
Drug-Likeness and Bioavailability
Table 3: Drug-Likeness Parameters
*Estimated based on K261-2248’s data .
Key Observations:
- Bioavailability: Benzothiadiazines generally exhibit moderate bioavailability due to balanced logP and PSA, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
